ethyl N-(4-methylphenyl)carbamate

Description

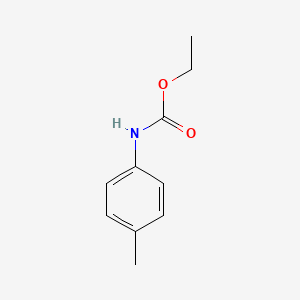

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(4-methylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10(12)11-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLJNFKWUYDVBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80335943 | |

| Record name | ethyl N-(4-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5255-66-3 | |

| Record name | Carbamic acid, N-(4-methylphenyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5255-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl N-(4-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Ethyl N 4 Methylphenyl Carbamate

Reactions Involving the Carbamate (B1207046) Moiety

The reactivity of ethyl N-(4-methylphenyl)carbamate is largely dictated by the carbamate functional group, which can be described as a hybrid of an amide and an ester. nih.gov This unique structural feature allows for a range of chemical transformations.

Nucleophilic Attack and Formation of Urea (B33335) Derivatives

The carbamate group in ethyl N-(4-methylphenyl)carbamate is susceptible to nucleophilic attack, a reaction that can lead to the formation of urea derivatives. The carbon atom of the carbonyl group is electrophilic and can be targeted by nucleophiles such as amines. conicet.gov.ar The reaction of a primary phenyl carbamate with a primary or secondary amine in a suitable solvent like dimethyl sulfoxide (B87167) can yield the corresponding urea derivative. google.com This transformation is a valuable method for the synthesis of unsymmetrically substituted ureas. conicet.gov.ar

The mechanism of this reaction can proceed through the in situ formation of an isocyanate intermediate, particularly in the case of carbamates derived from primary amines. nih.gov This isocyanate can then readily react with a variety of nucleophiles to afford urea derivatives. nih.gov The reaction conditions, such as temperature and the nature of the nucleophile, can influence the reaction's efficiency and duration. google.com

Transesterification Processes and Alkoxy Group Exchange in Carbamates

Transesterification represents another key reaction of the carbamate moiety, involving the exchange of the alkoxy group (–O–CH₂CH₃ in this case). While specific studies on the transesterification of ethyl N-(4-methylphenyl)carbamate are not extensively detailed in the provided results, the general reactivity of carbamates suggests that this process is feasible. This reaction would typically be catalyzed by an acid or a base and would involve the nucleophilic attack of an alcohol on the carbamate's carbonyl carbon, leading to the displacement of the original ethoxy group.

Role as a Versatile Synthetic Intermediate

Ethyl N-(4-methylphenyl)carbamate serves as a valuable building block in organic synthesis, enabling the construction of more complex molecular architectures and the introduction of the N-(4-methylphenyl)carbamoyl moiety into various molecules.

Application as a Building Block for Complex Organic Molecular Architectures

The reactivity of ethyl N-(4-methylphenyl)carbamate allows for its incorporation into larger and more intricate molecules. chemsrc.com For instance, the carbamate functionality can be a key element in the synthesis of compounds with specific biological activities. Carbamate derivatives are integral to many approved drugs, where they can play a role in drug-target interactions or enhance the biological activity of the parent molecule. nih.govresearchgate.net The chemical stability and ability of carbamates to permeate cell membranes make them attractive components in medicinal chemistry. nih.gov

Derivatization Pathways and Functional Group Transformations

Ethyl N-(4-methylphenyl)carbamate can be chemically modified through various derivatization pathways. The nitrogen atom of the carbamate can potentially undergo further reactions, although this is less common than reactions at the carbonyl group. More significantly, the aromatic ring provides a site for electrophilic substitution reactions, allowing for the introduction of additional functional groups.

Furthermore, the carbamate group itself can be transformed. For instance, the Hofmann rearrangement can convert primary carboxamides to carbamates, and the Curtius rearrangement of acyl azides provides a route to isocyanates, which are precursors to carbamates and ureas. acs.orgnih.gov These established synthetic methodologies highlight the potential for functional group interconversions involving the carbamate core.

Molecular Interaction Mechanisms of the Carbamate Group

The carbamate group's ability to participate in various non-covalent interactions is crucial to its role in molecular recognition and biological activity.

The carbamate functionality can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). nih.gov These interactions are fundamental in the binding of carbamate-containing molecules to biological targets like enzymes and receptors. acs.org The presence of both donor and acceptor sites allows for specific and directional interactions. nih.gov

The electronic properties of the carbamate group, including its dipole moment, also contribute to its interaction profile. nih.gov The combination of hydrogen bonding capability, conformational restriction, and electrostatic properties makes the carbamate group a significant structural motif in the design of biologically active molecules. nih.govacs.org

Chemical Interactions with Active Sites (e.g., enzyme models)

The interaction of ethyl N-(4-methylphenyl)carbamate with the active sites of enzymes, particularly hydrolases, is a critical area of research for understanding its metabolic fate and potential biological activity. While specific studies focusing exclusively on this compound are limited, a significant body of research on related carbamate esters provides a strong basis for predicting its behavior. The primary enzymatic interaction anticipated for ethyl N-(4-methylphenyl)carbamate is hydrolysis, catalyzed by carboxylesterases, leading to the cleavage of the carbamate bond.

Enzymatic Hydrolysis by Carboxylesterases

Carboxylesterases (CES) are a superfamily of serine hydrolases that play a crucial role in the metabolism of a wide range of xenobiotics, including drugs and environmental chemicals containing ester, amide, or carbamate functionalities. researchgate.net These enzymes are predominantly found in the liver and small intestine. researchgate.net The hydrolysis of a carbamate ester like ethyl N-(4-methylphenyl)carbamate by a carboxylesterase is expected to proceed via a mechanism analogous to that of other carbamates. This involves the nucleophilic attack of a serine residue in the enzyme's active site on the carbonyl carbon of the carbamate. This leads to the formation of a transient tetrahedral intermediate, followed by the release of the alcohol or phenol (B47542) moiety and the formation of a carbamoylated enzyme intermediate. The subsequent hydrolysis of this intermediate regenerates the free enzyme and releases the corresponding carbamic acid, which can then spontaneously decarboxylate to yield the amine and carbon dioxide.

The rate and extent of this enzymatic hydrolysis are influenced by the structural features of the carbamate. For instance, studies on various carbamate prodrugs have shown that the nature of the substituent on the nitrogen atom and the ester group can significantly affect the rate of hydrolysis. najah.edu

Insights from Related Carbamate Studies

Research on ethyl carbamate, a structurally related compound, has demonstrated its degradation by a specific enzyme, ethyl carbamate hydrolase (ECH). nih.gov A study on an ECH from Acinetobacter calcoaceticus revealed a specific activity of 68.31 U/mg. The activity of this enzyme was found to be influenced by various factors, as detailed in the table below. nih.gov

Table 1: Effect of Metal Ions on the Activity of Ethyl Carbamate Hydrolase (ECH)

| Metal Ion (1 mM) | Relative Enzyme Activity (%) |

| Control | 100 |

| Mn²⁺ | ~100 |

| Zn²⁺ | ~50 |

| Mg²⁺ | ~50 |

| Ca²⁺ | ~50 |

| Fe²⁺ | ~50 |

| Fe³⁺ | Significantly Inhibited |

| EDTA | Significantly Inhibited |

Data sourced from a study on ethyl carbamate hydrolase from Acinetobacter calcoaceticus. nih.gov

This data suggests that the enzymatic hydrolysis of carbamates can be sensitive to the presence of metal ions, which can act as cofactors or inhibitors. The significant inhibition by EDTA, a chelating agent, points towards the importance of divalent metal ions for the enzyme's catalytic activity.

Furthermore, molecular docking studies on other carbamate derivatives, such as halo-substituted mixed ester/amide-based compounds with jack bean urease, provide a model for the potential interactions within an enzyme's active site. nih.gov These studies have shown that the carbamate moiety can form hydrogen bonds with key amino acid residues, such as arginine and aspartic acid, within the active site. nih.gov The phenyl ring and its substituents can also engage in hydrophobic and π-π stacking interactions, further stabilizing the enzyme-substrate complex. nih.gov

Based on these findings, a hypothetical model for the interaction of ethyl N-(4-methylphenyl)carbamate with a carboxylesterase active site can be proposed. The carbonyl oxygen of the carbamate would likely act as a hydrogen bond acceptor, while the N-H group could serve as a hydrogen bond donor. The tolyl group would be expected to fit into a hydrophobic pocket within the active site, with the methyl group potentially contributing to van der Waals interactions.

Advanced Spectroscopic and Structural Characterization of Ethyl N 4 Methylphenyl Carbamate

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy stands as a cornerstone in the identification of functional groups within a molecule. Through techniques like Fourier-transform Infrared (FTIR) spectroscopy, the characteristic vibrations of specific bonds can be observed, offering a molecular fingerprint of the compound.

Fourier-transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of compounds structurally similar to ethyl N-(4-methylphenyl)carbamate provides significant insight into its key functional groups. For instance, the analysis of 4-methylphenyl carbamate (B1207046) reveals characteristic vibrational frequencies that are instrumental in identifying the primary structural motifs rsc.org.

In a related platinum(IV) complex featuring a p-tolyl carbamate ligand, the N-H stretching vibration is observed in the region of 3404–3353 cm⁻¹ acs.org. For the simpler 4-methylphenyl carbamate, a broad N-H stretching band appears between 3390-3339 cm⁻¹ rsc.org. This region is characteristic of the stretching vibration of the nitrogen-hydrogen bond within the carbamate linkage.

The carbonyl (C=O) stretching frequency is a prominent and informative band in the infrared spectrum. In the aforementioned platinum(IV) complex, a very strong C=O stretching vibration is recorded at 1663 cm⁻¹ acs.org. Similarly, for 4-methylphenyl carbamate, the C=O stretch is found at 1700 cm⁻¹ rsc.org. The precise position of this band is sensitive to the electronic environment of the carbonyl group.

A summary of the key FTIR spectral data is presented in the table below.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) (p-tolyl carbamate ligand in Pt(IV) complex) acs.org | Wavenumber (cm⁻¹) (4-methylphenyl carbamate) rsc.org |

| N-H | Stretching | 3404–3353 | 3390–3339 |

| C=O | Stretching | 1663 | 1700 |

| N-H | Bending | - | 1610 |

| C-N | Stretching | - | 1365 |

| C-O | Stretching | - | 1216 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen frameworks of a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environments

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in a molecule. For a p-tolyl carbamate ligand in a platinum(IV) complex, the following proton signals were observed: a broad signal for the N-H proton at δ 9.02 ppm, and distinct doublets for the aromatic protons at δ 7.36 and δ 6.98 ppm. The methyl group protons of the p-tolyl moiety appear as a singlet at δ 2.20 ppm acs.org.

In the case of 4-methylphenyl carbamate, the ¹H NMR spectrum in CDCl₃ shows a singlet for the N-H proton at δ 4.957 ppm. The aromatic protons appear as a multiplet in the range of δ 7.055-7.092 ppm and a triplet between δ 6.996-7.021 ppm. The methyl protons give a triplet signal at δ 2.244-2.262 ppm rsc.org. The ethyl group protons would be expected to show a quartet for the -CH₂- group and a triplet for the -CH₃ group, typically in the regions of δ 4.2 ppm and δ 1.3 ppm, respectively, based on data from similar carbamate structures.

The following table summarizes the ¹H NMR chemical shifts.

| Protons | Chemical Shift (δ, ppm) (p-tolyl carbamate ligand in Pt(IV) complex) acs.org | Multiplicity (p-tolyl carbamate ligand in Pt(IV) complex) | Chemical Shift (δ, ppm) (4-methylphenyl carbamate in CDCl₃) rsc.org | Multiplicity (4-methylphenyl carbamate in CDCl₃) |

| N-H | 9.02 | broad | 4.957 | singlet |

| Aromatic CH | 7.36 | doublet | 7.055-7.092 | multiplet |

| Aromatic CH | 6.98 | doublet | 6.996-7.021 | triplet |

| Methyl (CH₃) | 2.20 | singlet | 2.244-2.262 | triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Frameworks

¹³C NMR spectroscopy provides insight into the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

For the p-tolyl carbamate ligand within a platinum(IV) complex, the ¹³C{¹H} NMR spectrum shows the carbonyl carbon of the carbamate group at δ 160.8 ppm. The aromatic carbons of the p-tolyl group are observed at δ 138.2, 129.7, 128.7, and 118.1 ppm. The methyl carbon of the tolyl group resonates at δ 20.4 ppm acs.org. The carbons of the ethyl group are expected to appear at approximately δ 61 ppm for the -O-CH₂- and around δ 15 ppm for the -CH₃, based on analogous structures.

The table below details the ¹³C NMR chemical shifts and their assignments.

| Carbon Atom | Chemical Shift (δ, ppm) (p-tolyl carbamate ligand in Pt(IV) complex) acs.org | Assignment |

| C=O | 160.8 | Carbonyl |

| Aromatic C | 138.2 | Quaternary |

| Aromatic C | 129.7 | CH |

| Aromatic C | 128.7 | Quaternary |

| Aromatic C | 118.1 | CH |

| Methyl C | 20.4 | CH₃ |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful analytical technique that allows for the determination of the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to deduce the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique provides highly accurate and precise data on bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation and steric and electronic properties.

The asymmetric unit of phenyl N-(p-tolyl)carbamate contains two crystallographically independent molecules, indicating slight conformational differences between them in the crystal lattice. The dihedral angles between the aromatic rings in these two molecules are 59.01(3)° and 56.98(3)°, respectively nih.gov. This twisted conformation is a result of the steric demands of the bulky aromatic groups.

Table 1: Selected Bond Lengths and Angles for Phenyl N-(p-tolyl)carbamate

| Parameter | Molecule A (Å or °) | Molecule B (Å or °) |

|---|---|---|

| C-N (carbamate) | 1.355(4) | 1.351(4) |

| C=O | 1.211(4) | 1.213(4) |

| N-C (aryl) | 1.423(4) | 1.425(4) |

| O-C (ester) | 1.407(4) | 1.405(4) |

| N-C=O angle | 126.3(3) | 126.5(3) |

| O-C=O angle | 108.9(3) | 109.1(3) |

Data extracted from the crystallographic study of phenyl N-(p-tolyl)carbamate and presented here as an illustrative example for the analogous ethyl N-(4-methylphenyl)carbamate.

The solid-state structure of a molecular crystal is stabilized by a variety of non-covalent interactions. Understanding these interactions is crucial for predicting and controlling the material's properties.

A predominant intermolecular interaction in the crystal structure of phenyl N-(p-tolyl)carbamate is the hydrogen bond between the amide hydrogen (N-H) and the carbonyl oxygen (C=O) of an adjacent molecule nih.gov. This interaction is a classic and robust hydrogen bonding motif in carbamates and amides. These N-H...O hydrogen bonds link the molecules into chains, forming a key element of the supramolecular architecture nih.gov. The specific distances and angles of these hydrogen bonds are indicative of their strength and directionality.

Table 2: Hydrogen Bond Geometry for Phenyl N-(p-tolyl)carbamate

| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

|---|---|---|---|---|

| N1-H1···O2' | 0.86 | 2.06 | 2.914(4) | 173 |

D: donor atom; A: acceptor atom. Data are for the two independent molecules in the asymmetric unit of phenyl N-(p-tolyl)carbamate and serve as a model for ethyl N-(4-methylphenyl)carbamate.

Analysis of Intermolecular Interactions within Crystal Lattices

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. This process provides the mass percentages of the constituent elements, which can then be compared against theoretically calculated values derived from the compound's molecular formula. This comparison is crucial for verifying the stoichiometry of the synthesized compound and assessing its purity.

For ethyl N-(4-methylphenyl)carbamate, with the molecular formula C₁₀H₁₃NO₂, the theoretical elemental composition has been calculated. These theoretical values serve as a benchmark for comparison with experimental results. The molecular formula indicates that each molecule of the compound is constituted of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms. databasesets.com The molecular weight of the compound is approximately 179.22 g/mol . databasesets.com

The theoretical percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) are calculated as follows:

Carbon (C): (10 * 12.011) / 179.22 * 100% = 67.00%

Hydrogen (H): (13 * 1.008) / 179.22 * 100% = 7.30%

Nitrogen (N): (1 * 14.007) / 179.22 * 100% = 7.81%

These calculated values provide the expected elemental composition for a pure sample of ethyl N-(4-methylphenyl)carbamate.

In a typical experimental verification, the compound would be analyzed using a CHN analyzer. This instrument combusts the sample, and the resulting gases are quantitatively measured to determine the percentages of carbon, hydrogen, and nitrogen. The experimental data would then be compared to the theoretical values presented in the table below. A close correlation between the experimental and theoretical values, typically within a ±0.4% margin, would confirm the elemental composition and, by extension, the stoichiometry of the compound.

While the theoretical values are firmly established based on the molecular formula, a comprehensive literature search did not yield specific experimental elemental analysis data for ethyl N-(4-methylphenyl)carbamate for a direct comparative analysis in this article. The data presented in the following table is therefore foundational for any future experimental verification of this compound's stoichiometry.

Table 1: Comparison of Theoretical and Experimental Elemental Analysis Data for Ethyl N-(4-Methylphenyl)carbamate

| Element | Theoretical % | Experimental % |

| Carbon (C) | 67.00 | Data not found |

| Hydrogen (H) | 7.30 | Data not found |

| Nitrogen (N) | 7.81 | Data not found |

Computational and Theoretical Chemistry Studies of Ethyl N 4 Methylphenyl Carbamate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations offer deep insights into the electronic structure of ethyl N-(4-methylphenyl)carbamate, which is fundamental to understanding its chemical behavior.

Table 1: Representative Theoretical Bond Lengths and Angles for a Carbamate (B1207046) Moiety (based on similar structures) Note: This table is illustrative and not based on direct calculations for ethyl N-(4-methylphenyl)carbamate.

| Parameter | Typical Value |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C-N Bond Length | ~1.37 Å |

| O-C(ethyl) Bond Length | ~1.45 Å |

| N-C(phenyl) Bond Length | ~1.42 Å |

| O=C-N Bond Angle | ~125° |

| C-N-C Bond Angle | ~120° |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital to which a molecule is most likely to accept electrons (electrophilicity). libretexts.orgtaylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A smaller gap suggests that the molecule is more reactive.

For ethyl N-(4-methylphenyl)carbamate, the HOMO is expected to be located primarily on the electron-rich p-tolyl group and the nitrogen atom of the carbamate linkage. The LUMO is likely to be centered on the carbonyl group (C=O) of the carbamate functionality, which is the most electrophilic site. The interaction of these frontier orbitals will govern the molecule's behavior in chemical reactions. For instance, in a reaction with an electrophile, the attack would likely occur at the sites with high HOMO density. Conversely, a nucleophilic attack would target the areas with high LUMO density. While specific FMO calculations for ethyl N-(4-methylphenyl)carbamate were not found, the general principles of FMO theory provide a robust framework for predicting its reactivity. rsc.orgnih.gov

Table 2: Conceptual Frontier Molecular Orbital Properties Note: This table is illustrative and based on general principles of FMO theory.

| Orbital | Primary Location | Role in Reactivity |

|---|---|---|

| HOMO | p-tolyl ring, Nitrogen atom | Nucleophilic site (electron donation) |

| LUMO | Carbonyl carbon | Electrophilic site (electron acceptance) |

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net It is calculated by placing a positive point charge at various points on the electron density surface of the molecule and calculating the potential energy. The resulting map uses a color scale to indicate regions of negative and positive electrostatic potential.

Red/Yellow regions: Indicate negative electrostatic potential, corresponding to areas with an excess of electrons. These are typically associated with lone pairs on heteroatoms (like oxygen and nitrogen) and are prone to electrophilic attack. researchgate.netscienceopen.com

Blue regions: Indicate positive electrostatic potential, corresponding to areas with a deficiency of electrons. These are usually found around hydrogen atoms bonded to electronegative atoms and are susceptible to nucleophilic attack. researchgate.netscienceopen.com

For ethyl N-(4-methylphenyl)carbamate, the MESP map would be expected to show a region of high negative potential (red) around the carbonyl oxygen atom, making it a prime site for interactions with electrophiles or hydrogen bond donors. The nitrogen atom would also exhibit some negative potential. Regions of positive potential (blue) would be located around the N-H proton and the protons of the methyl and ethyl groups. Such maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding, which can be crucial in crystal packing and biological activity. scienceopen.com

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ethyl carbamate side chain and its orientation relative to the p-tolyl ring mean that ethyl N-(4-methylphenyl)carbamate can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

A study on a similar molecule, diethyl N,N′-(1,3-phenylene)dicarbamate, revealed that the ethyl carbamate groups can adopt different conformations, described as endo and exo. nih.gov The transition between these conformations can be induced by external stimuli, such as mechanical grinding, and is crucial for the molecule's ability to form host-guest complexes. nih.gov In the case of ethyl N-(4-methylphenyl)carbamate, rotation around the N-C(phenyl) and C-N bonds would lead to different spatial arrangements.

Furthermore, a study on ethyl N-methyl-N-(p-tolylsulphonylmethyl)carbamate showed that this molecule adopts a folded conformation in the solid state. rsc.org This suggests that intramolecular interactions can play a significant role in determining the preferred shape of such molecules.

A potential energy surface (PES) can be computationally generated by systematically changing key dihedral angles and calculating the energy at each point. The resulting surface would show energy minima corresponding to stable conformers and saddle points corresponding to the transition states between them. This information is vital for understanding the molecule's dynamic behavior.

Theoretical Investigations of Reaction Mechanisms and Transition States

Theoretical chemistry can be used to elucidate the step-by-step mechanism of chemical reactions involving ethyl N-(4-methylphenyl)carbamate. This involves identifying all intermediates and, crucially, the transition states that connect them. A transition state is a high-energy, unstable configuration that represents the energy barrier that must be overcome for a reaction to proceed. ucsb.edu

Studies on the thermal decomposition of other carbamates, such as ethyl N-methyl-N-phenylcarbamate, have shown that they can break down through unimolecular reactions to form anilines, carbon dioxide, and alkenes. researchgate.net The mechanism is thought to proceed through a six-membered cyclic transition state. Current time information in Berlin, DE. For ethyl N-(4-methylphenyl)carbamate, a similar decomposition pathway could be envisaged.

Computational methods, particularly DFT, can be used to locate the geometry of transition states and calculate their energies. ucsb.edu This allows for the determination of activation energies, which are critical for predicting reaction rates. For example, in the formation of carbamates from amines and CO2, computational studies have helped to distinguish between different proposed mechanisms, such as those involving zwitterionic intermediates versus single-step, third-order reactions. researchgate.netrsc.org Similar approaches could be applied to understand the hydrolysis or other reactions of ethyl N-(4-methylphenyl)carbamate. The rate-limiting step in carbamate formation and breakdown for weakly basic amines often involves the formation or cleavage of the carbon-nitrogen bond. researchgate.net

Prediction of Spectroscopic Parameters from First Principles

Computational methods can predict various spectroscopic properties of molecules, such as their infrared (IR) and nuclear magnetic resonance (NMR) spectra, from first principles. chemrxiv.orgresearchgate.net These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound or to aid in the interpretation of complex spectra.

DFT calculations are commonly used to compute vibrational frequencies, which correspond to the peaks in an IR spectrum. researchgate.net By analyzing the atomic motions associated with each calculated frequency, it is possible to assign specific vibrational modes (e.g., C=O stretch, N-H bend) to the observed IR bands.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. chemicalbook.com These calculations provide theoretical chemical shift values that can be correlated with experimental spectra. While no specific predicted spectra for ethyl N-(4-methylphenyl)carbamate were found in the search results, the methodology is well-established for organic molecules. chemrxiv.org

Structure Property Relationships in Arylcarbamate Systems

Influence of Substituents on the Aromatic Ring and Carbamate (B1207046) Nitrogen

The substituents attached to an arylcarbamate framework are pivotal in modulating its electronic and steric characteristics. In the case of ethyl N-(4-methylphenyl)carbamate, the key substituents are the methyl group on the aromatic ring and the hydrogen atom on the carbamate nitrogen.

Electronic Effects (e.g., Inductive Effects of Methyl Group) on Molecular Reactivity

The methyl group at the para-position of the phenyl ring in ethyl N-(4-methylphenyl)carbamate exerts a positive inductive effect (+I). This means it donates electron density to the aromatic ring. This electron donation has several consequences for the molecule's reactivity. Firstly, it increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions compared to an unsubstituted phenylcarbamate. The ortho and meta positions relative to the carbamate group will be activated.

Conversely, this electron-donating effect can also influence the reactivity of the carbamate linkage itself. The increased electron density on the ring can be relayed to the nitrogen atom, which in turn affects the carbonyl group's electrophilicity. A study on the related compound, 4-(dimethylamino)-3-methylphenyl N-methylcarbamate (Aminocarb), highlighted that electrostatic and dispersion energies are the dominating intermolecular interactions, which are influenced by the electron distribution across the molecule. iucr.org An electrostatic potential map of Aminocarb revealed the binding sites for reactivity, a principle that would apply to ethyl N-(4-methylphenyl)carbamate as well, with the electron-donating methyl group modulating the potential surface. iucr.org

Correlation Between Molecular Structure and Spectroscopic Signatures

The specific arrangement of atoms and functional groups in ethyl N-(4-methylphenyl)carbamate gives rise to a unique spectroscopic fingerprint.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H group (around 3300 cm⁻¹), the C=O (carbonyl) group of the carbamate (typically in the range of 1680-1730 cm⁻¹), and C-O stretching vibrations. The presence of the aromatic ring will be indicated by C-H stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide distinct signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the methyl group on the phenyl ring (a singlet), the aromatic protons (two doublets due to the para-substitution pattern), and the N-H proton (a broad singlet).

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon, the carbons of the ethyl group, the methyl carbon on the ring, and the aromatic carbons. The chemical shifts of the aromatic carbons would be influenced by the electron-donating methyl group.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (179.22 g/mol ). nih.gov Fragmentation patterns would likely involve the loss of the ethoxy group or cleavage of the carbamate bond.

| Spectroscopic Technique | Expected Key Signals/Features |

|---|---|

| Infrared (IR) | ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O stretch), Aromatic C-H and C=C stretches |

| ¹H NMR | Triplet and Quartet (ethyl group), Singlet (aromatic methyl), Two Doublets (aromatic protons), Broad Singlet (N-H) |

| ¹³C NMR | Signals for carbonyl, ethyl, methyl, and aromatic carbons |

| Mass Spectrometry | Molecular Ion Peak at m/z = 179 |

Advanced Applications in Chemical Sciences and Materials Development

Integration in Polymer Chemistry: The Chemistry of Polyurethanes

Polyurethanes are a highly versatile class of polymers, and the incorporation of specific carbamate (B1207046) structures, such as ethyl N-(4-methylphenyl)carbamate, is a key strategy in their design and functionalization. acs.org

Urethane (B1682113) Linkage as a Core Structural Motif in Polymeric Systems

The defining feature of polyurethanes is the urethane linkage (–NH–C(O)–O–), which forms through the reaction of an isocyanate group with a hydroxyl group. acs.orgwikipedia.org This linkage is the fundamental repeating unit that constitutes the backbone of polyurethane polymers. essentialchemicalindustry.org The properties of the resulting polymer are intrinsically linked to the chemical nature of the molecules that contribute the isocyanate and hydroxyl groups. essentialchemicalindustry.org In this context, ethyl N-(4-methylphenyl)carbamate can be seen as a model compound representing a segment of a polyurethane chain, where the ethyl group is analogous to the polyol-derived portion and the 4-methylphenyl group is related to the isocyanate-derived portion. The stability and reactivity of this linkage are central to the performance and potential for recycling of polyurethane materials. nih.gov

Modifying Mechanical and Thermal Properties of Polyurethanes Through Carbamate Structure

The structure of the carbamate group and its substituents plays a pivotal role in dictating the macroscopic properties of polyurethanes. The arrangement of atoms within the carbamate can influence the polymer's thermal stability and mechanical strength. For instance, the presence of aromatic rings, such as the 4-methylphenyl group in ethyl N-(4-methylphenyl)carbamate, generally enhances the thermal stability of the resulting polyurethane compared to those with purely aliphatic structures. acs.org

Furthermore, the ability of the N-H group in the urethane linkage to form hydrogen bonds is a critical factor in determining the mechanical properties of polyurethanes. acs.org These hydrogen bonds create physical cross-links between polymer chains, contributing to the material's stiffness and strength. The specific nature of the substituents on the carbamate can influence the strength and density of these hydrogen bonds.

Recent research has explored the use of dynamic covalent bonds, such as phenol-carbamate bonds, to create self-healing and recyclable polyurethanes. researchgate.netrsc.org The kinetics of the bond rearrangement, which dictates the material's reprocessing capabilities, can be tuned by altering the chemical structure of the isocyanate-derived portion of the carbamate. rsc.org This highlights the direct relationship between the molecular structure of the carbamate unit and the advanced functional properties of the polymer.

Design and Synthesis of Functional Polyurethanes for Specific Performance Characteristics

The versatility of polyurethane chemistry allows for the design and synthesis of polymers with a wide array of performance characteristics. By carefully selecting the building blocks, including carbamate precursors, chemists can create polyurethanes tailored for specific applications. For example, the synthesis of functional polyurethanes can involve the incorporation of specific chemical groups to impart desired properties like flame retardancy or biocompatibility. acs.org

The synthesis of polyurethanes typically involves the reaction of diisocyanates or polyisocyanates with polyols. essentialchemicalindustry.org Ethyl N-(4-methylphenyl)carbamate itself can be synthesized from p-tolyl isocyanate and ethanol (B145695). chemsrc.com This reaction is analogous to the fundamental polymer-forming reaction in polyurethane synthesis. The study of such model compounds provides valuable insights into the reaction kinetics and mechanisms that govern the formation of complex polyurethane networks.

Chemical Building Blocks for Diverse Organic Scaffolds and Synthesis

Beyond its role in polymer science, ethyl N-(4-methylphenyl)carbamate and similar carbamate structures serve as valuable building blocks in organic synthesis. The carbamate group is a versatile functional group that can participate in a variety of chemical transformations. nih.gov

Carbamates can be used as protecting groups for amines due to their stability under a range of reaction conditions. nih.gov They can also be converted into other functional groups, making them useful intermediates in the synthesis of more complex molecules. For instance, the aminolysis of carbamates can be a route to forming ureas, which are themselves important chemical building blocks. acs.org The selective cleavage of the C–O or C–N bond within the carbamate linkage is a key area of research, as it allows for the controlled deconstruction and transformation of these molecules. acs.org

Design of Compounds with Tuned Physicochemical Properties

The ability to modify the structure of carbamates allows for the fine-tuning of their physicochemical properties, such as solubility and chemical stability.

Modulating Solubility and Chemical Stability through Structural Modifications

The solubility and stability of a carbamate are influenced by the nature of the substituents on the nitrogen and oxygen atoms. acs.org By varying these substituents, it is possible to modulate these properties for specific applications. For example, the introduction of polar functional groups can increase the water solubility of a carbamate-containing molecule. nih.gov

The chemical stability of the carbamate linkage is a critical factor in its various applications. nih.gov Carbamates are generally considered to be chemically stable due to resonance between the amide and ester functionalities. nih.gov However, their stability can be influenced by factors such as pH and the presence of catalysts. researchgate.net For instance, the hydrolysis of carbamates can be catalyzed by acids or bases. researchgate.net Understanding these stability profiles is crucial for designing carbamate-containing compounds that are stable under their intended use conditions.

Emerging Research Directions and Future Perspectives in Ethyl N 4 Methylphenyl Carbamate Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of carbamates often involves the use of hazardous reagents like phosgene (B1210022) and isocyanates, or methods that generate significant waste. nih.govacs.org Consequently, a major thrust in current research is the development of greener and more sustainable synthetic routes to ethyl N-(4-methylphenyl)carbamate and related compounds.

One promising approach involves the direct utilization of carbon dioxide (CO2) as a C1 building block. nih.gov This method aligns with the principles of green chemistry by utilizing a renewable and non-toxic starting material. nih.gov Researchers are exploring various catalytic systems to facilitate the reaction between amines, CO2, and alkyl halides to produce carbamates under milder conditions. acs.org For instance, a recent study demonstrated a continuous flow method for carbamate (B1207046) synthesis from CO2 and amines, significantly reducing reaction times and improving safety by avoiding the handling of large quantities of toxic intermediates. nih.gov

Another innovative and environmentally benign method is the Hofmann rearrangement using green oxidants. A study reported the synthesis of various carbamate derivatives from aromatic amides in a single step using oxone, potassium chloride, and sodium hydroxide. nih.gov This process offers a green alternative to traditional methods that rely on toxic reagents. nih.gov

A method for preparing N-substituted ethyl carbamates has been developed using a Reformatsky reagent (ethyl zinc bromide acetate) with an isocyanate in tetrahydrofuran (B95107) under nitrogen protection. google.com This process boasts a high total yield and purity, with the reaction proceeding under mild conditions, making it an environmentally friendly option. google.com

Table 1: Comparison of Synthetic Methodologies for Carbamates

| Method | Reagents | Advantages | Disadvantages |

| Traditional Methods | Phosgene, Isocyanates, Chloroformates | Well-established | Use of highly toxic reagents, waste generation. nih.govacs.org |

| CO2 Utilization | Amines, CO2, Alkyl Halides | Utilizes renewable feedstock, non-toxic. nih.gov | Often requires catalysts and specific reaction conditions. acs.org |

| Green Hofmann Rearrangement | Aromatic Amides, Oxone, KCl, NaOH | Single-step, environmentally benign. nih.gov | Scope may be limited to specific amide substrates. |

| Reformatsky Reagent Method | Isocyanates, Ethyl Zinc Bromide Acetate (B1210297) | High yield and purity, mild conditions. google.com | Still utilizes isocyanates. |

Advanced Computational Modeling for Predictive Material Design and Reaction Outcomes

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes before a single experiment is conducted. scirp.org For ethyl N-(4-methylphenyl)carbamate, advanced computational modeling, particularly using Density Functional Theory (DFT), is being employed to understand its electronic structure, reactivity, and potential applications in material science. researchgate.net

By calculating properties like frontier molecular orbitals (FMOs) and creating molecular electrostatic potential maps, researchers can predict how the molecule will interact with other chemical species. researchgate.net This predictive power is crucial for designing new materials with tailored properties. For example, computational studies can help in the design of novel carbamate-based polymers or organic electronic materials by predicting their conformational preferences and intermolecular interactions.

Furthermore, computational modeling can elucidate reaction mechanisms, helping to optimize reaction conditions for higher yields and selectivity. scirp.org For instance, DFT calculations can be used to study the transition states of different synthetic pathways, providing insights into which route is more energetically favorable. researchgate.net This theoretical guidance can significantly accelerate the discovery of new and efficient synthetic methods.

Exploration of New Chemical Reactivities and Transformation Pathways

While the synthesis of ethyl N-(4-methylphenyl)carbamate is a key research area, exploring its reactivity and potential for further chemical transformations is equally important. The carbamate functional group is a versatile moiety that can participate in a variety of chemical reactions. acs.org

Researchers are investigating the use of ethyl N-(4-methylphenyl)carbamate as a building block in the synthesis of more complex molecules. For example, the carbamate group can act as a directing group in C-H activation reactions, allowing for the selective functionalization of the aromatic ring. It can also serve as a precursor for the generation of isocyanates in situ, which can then be used in cycloaddition reactions to form heterocyclic compounds.

The development of new catalytic systems is crucial for unlocking the full potential of ethyl N-(4-methylphenyl)carbamate's reactivity. Metal carbamate complexes, for instance, have shown promise as catalysts in various organic transformations. researchgate.net Future research will likely focus on designing novel catalysts that can selectively activate and transform the carbamate group in predictable ways.

Integration of Carbamate Chemistry with Advanced Materials Science and Engineering

The unique properties of the carbamate group, such as its ability to form strong hydrogen bonds and its chemical stability, make it an attractive component for advanced materials. acs.org The integration of ethyl N-(4-methylphenyl)carbamate chemistry with materials science and engineering is a rapidly growing field.

One area of interest is the development of carbamate-containing polymers and polyurethanes. nih.gov By incorporating ethyl N-(4-methylphenyl)carbamate or similar structures into polymer backbones, researchers can tune the material's properties, such as its thermal stability, mechanical strength, and solubility. These materials could find applications in coatings, adhesives, and biomedical devices.

Furthermore, the carbamate moiety is being explored for its potential in the development of functional materials. For example, carbamate derivatives are being investigated for their use in organic light-emitting diodes (OLEDs) and other electronic devices. The ability to modify the electronic properties of the molecule by introducing different substituents on the phenyl ring makes them promising candidates for these applications. The interaction of carbamates with metal-organic frameworks (MOFs) is also an area of active research, with potential applications in gas storage and separation. mdpi.com

Multidisciplinary Research Approaches for Comprehensive Understanding

To fully realize the potential of ethyl N-(4-methylphenyl)carbamate, a multidisciplinary research approach is essential. This involves combining expertise from various fields, including synthetic organic chemistry, computational chemistry, materials science, and chemical engineering.

Collaboration between synthetic chemists and computational chemists can lead to the rational design of new synthetic routes and novel carbamate derivatives with desired properties. scirp.org Similarly, partnerships between materials scientists and organic chemists are crucial for translating the unique properties of these molecules into functional materials and devices. researchgate.net

Future research will likely see an increase in such interdisciplinary collaborations, leading to a more comprehensive understanding of the fundamental chemistry and potential applications of ethyl N-(4-methylphenyl)carbamate. This holistic approach will be key to addressing complex scientific challenges and driving innovation in this exciting area of chemical research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.